molecular formula C21H30N2O B6499389 N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide CAS No. 953243-57-7

N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide

Cat. No.: B6499389
CAS No.: 953243-57-7
M. Wt: 326.5 g/mol
InChI Key: HKTQORWFRDNKLW-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide, also known as DMAE-BC, is an adamantane-based amide compound with potential applications in scientific research. Adamantane is a four-sided cyclic hydrocarbon with a molecular formula of C10H16. As a derivative of adamantane, DMAE-BC has several unique characteristics that make it an attractive molecule for a variety of scientific applications.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide is not yet fully understood. However, it is believed that the adamantane-based amide structure of this compound may confer unique properties that allow it to interact with and modulate the activity of various proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been demonstrated to have antioxidant, anti-inflammatory, and anti-cancer properties in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide in laboratory experiments include its low toxicity, its ease of synthesis, and its low cost. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it is not selective for any particular biological target.

Future Directions

The potential future directions for N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide include its use in drug delivery systems, its use as a biocatalyst, its use as a material for the fabrication of nanostructured materials, and its use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action.

Synthesis Methods

N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide can be synthesized using a two-step process. The first step involves the reaction of adamantane-1-carboxylic acid with dimethylamine, which yields the corresponding N-alkyl amide. The second step involves the addition of 2-[4-(dimethylamino)phenyl]ethyl chloride to the N-alkyl amide, resulting in the formation of this compound.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide has been used in a variety of scientific applications, including drug delivery, biocatalysis, and material science. It has been used as a drug delivery system for the delivery of drugs to targeted cells, as a biocatalyst for the synthesis of various organic compounds, and as a material for the fabrication of nanostructured materials.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-23(2)19-5-3-15(4-6-19)7-8-22-20(24)21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,16-18H,7-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTQORWFRDNKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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